molecular formula C10H12ClN B3314495 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene CAS No. 951886-64-9

4-(6-Chloro-3-pyridyl)-2-methyl-1-butene

Cat. No. B3314495
CAS RN: 951886-64-9
M. Wt: 181.66 g/mol
InChI Key: KFGCXKPPFMVIQA-UHFFFAOYSA-N
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Description

“4-(6-Chloro-3-pyridyl)-2-methyl-1-butene” is also known as Acetamiprid . It is a pyridylmethylamine insecticide used for the control of Hemiptera spp. especially aphids . It is highly soluble in water and volatile . It is not persistent in soil systems but may be very persistent in aquatic systems under certain conditions .


Synthesis Analysis

The synthesis of the inclusion complex formed by β-CD and the acetamiprid (ACET) nicotinoid insecticide ( (E)-N1- [ (6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methyl-acetamidine) was done and their molecular structure was studied in solid state and in solution .


Molecular Structure Analysis

The molecular structure of Acetamiprid is based on structures generated from information available in ECHA’s databases . The molecular formula of Acetamiprid is C₁₀H₁₁ClN₄ .


Chemical Reactions Analysis

Acetamiprid is a neonicotinoid insecticide with contact and stomach action against a range of Hemiptera Thysanoptera and Lepidoptera plant pests . It acts as an agonist of the nicotinic acetylcholine receptor in the insect central nervous system .


Physical And Chemical Properties Analysis

Acetamiprid is a white powder . It is highly soluble in water and volatile . Based on its chemical properties it would not be expected to leach to groundwater . It is not persistent in soil systems but may be very persistent in aquatic systems under certain conditions .

Scientific Research Applications

Insecticide Production

“4-(6-Chloro-3-pyridyl)-2-methyl-1-butene” is a key intermediate in the production of neo-nicotinoid insecticides . Neo-nicotinoids are a class of insecticides that are chemically similar to nicotine and act on the nervous systems of insects, leading to paralysis and death .

Pest Management

This compound has been used in the integrated management of Spodoptera litura, a widely distributed pest in South-East Asia . Spodoptera litura, also known as the tobacco caterpillar, feeds on a variety of plant species and can cause considerable damage to crops such as soybean, cotton, and vegetables .

Resistance Study

Research has been conducted to understand the influence of agrochemicals, including “4-(6-Chloro-3-pyridyl)-2-methyl-1-butene”, on the expression of resistance in plants against insects . This is essential for developing effective pest management strategies .

Environmental Impact Assessment

The environmental fate and eco-toxicity of “N-methyl(6-chloro-3-pyridyl)methylamine”, a related compound, have been studied . Such studies are crucial for assessing the potential environmental impact of these chemicals .

Synthesis Research

The compound has been used in research to develop practical synthesis methods . For instance, a highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile has been described, which results in the production of (6-chloro-3-pyridyl)methylamine, a key intermediate of neo-nicotinoid insecticides .

Health Impact Study

Research is also conducted to understand the health hazards posed by this compound . This is crucial for ensuring the safety of those who handle these chemicals, as well as for the general public who might be exposed to them .

Mechanism of Action

Target of Action

The primary target of 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene, also known as Imidacloprid, is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in the transmission of signals in the nervous system of insects .

Mode of Action

Imidacloprid interacts with its target, the nAChR, by mimicking the neurotransmitter acetylcholine, which is essential for signal transmission . It binds to these receptors, causing a blockage of the nicotinergic neuronal pathway . This blockage prevents acetylcholine from transmitting impulses between nerves, leading to the insect’s paralysis and eventual death .

Biochemical Pathways

The action of Imidacloprid affects the normal functioning of the insect’s nervous system . The blockage of the nicotinergic neuronal pathway disrupts the transmission of signals, leading to paralysis and death . During the microbial degradation of Imidacloprid, the compound is oxidized and splintered to produce N-amidoamine derivatives .

Pharmacokinetics

The pharmacokinetics of Imidacloprid involve absorption, distribution, metabolism, and excretion . .

Result of Action

The result of Imidacloprid’s action is the paralysis and eventual death of the insect . By blocking the transmission of signals in the insect’s nervous system, Imidacloprid effectively controls harmful insects and pests .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Imidacloprid. For instance, it has been found that Imidacloprid dissipates faster in submerged soil compared to field capacity moisture and dry conditions . Moreover, the possibility for leaching of Imidacloprid to groundwater is extremely low under normal conditions of average rainfall due to the compact nature of soil in the field .

Safety and Hazards

Acetamiprid is considered hazardous by the OSHA Hazard Communication . It is harmful if swallowed and causes skin and eye irritation . It is very toxic to aquatic life and toxic to aquatic life with long-lasting effects .

Future Directions

A practical synthesis of (6-chloro-3-pyridyl)methylamine (1), one of the key intermediates of neo-nicotinoid insecticides, by a highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile (4) is described . This suggests potential future directions in the synthesis of neonicotinoid insecticides.

properties

IUPAC Name

2-chloro-5-(3-methylbut-3-enyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-8(2)3-4-9-5-6-10(11)12-7-9/h5-7H,1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGCXKPPFMVIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloro-3-pyridyl)-2-methyl-1-butene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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